molecular formula C18H17Cl2NO3 B5699132 isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate

isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate

Cat. No. B5699132
M. Wt: 366.2 g/mol
InChI Key: GBQNXDVFEFZGOR-UHFFFAOYSA-N
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Description

Isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate, also known as DCMIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. DCMIB is a derivative of benzoic acid and is synthesized using a specific method that involves the reaction of 3,4-dichlorobenzoyl chloride and isobutyl 4-aminobenzoate. In

Mechanism of Action

The mechanism of action of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate varies depending on its application. In medicine, isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been shown to inhibit the activity of enzymes that are involved in the growth of cancer cells. It has also been shown to induce apoptosis, a process that leads to the death of cancer cells. In agriculture, isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been shown to inhibit the activity of enzymes that are involved in the growth of weeds. It has also been shown to affect the metabolism of plants, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate vary depending on its application. In medicine, isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been shown to affect the expression of genes that are involved in the growth of cancer cells. It has also been shown to affect the levels of certain proteins that are involved in the regulation of cell growth and death. In agriculture, isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been shown to affect the levels of certain hormones that are involved in the growth of plants.

Advantages and Limitations for Lab Experiments

The advantages of using isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate in lab experiments include its high potency, specificity, and low toxicity. It can be easily synthesized using a simple method, and its effects can be easily measured using various assays. The limitations of using isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential for off-target effects, which can complicate data interpretation.

Future Directions

For the study of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate include the exploration of its potential applications in other fields such as materials science and environmental science. It also includes the development of new methods for synthesizing isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate with improved yields and purity. Additionally, future research should focus on the optimization of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate's properties for specific applications, such as improving its solubility in water for medical applications. Finally, the study of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate's mechanism of action should be further explored to gain a better understanding of its effects on various biological systems.
Conclusion:
In conclusion, isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. Its synthesis method involves the reaction of 3,4-dichlorobenzoyl chloride and isobutyl 4-aminobenzoate in the presence of a catalyst. isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been extensively studied for its potential applications in medicine, agriculture, and industry, and its mechanism of action varies depending on its application. The biochemical and physiological effects of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate also vary depending on its application, and its advantages and limitations for lab experiments should be carefully considered. Finally, future directions for the study of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate include the exploration of its potential applications in other fields, the development of new synthesis methods, and the optimization of its properties for specific applications.

Synthesis Methods

The synthesis of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate involves the reaction of 3,4-dichlorobenzoyl chloride and isobutyl 4-aminobenzoate in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography. The yield of the product can be improved by optimizing the reaction conditions such as the ratio of reactants, temperature, and time.

Scientific Research Applications

Isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In agriculture, isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been shown to exhibit herbicidal activity by inhibiting the growth of weeds. It has also been studied for its potential use as a plant growth regulator. In industry, isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been studied for its potential use as a polymer stabilizer and as a component in electronic devices.

properties

IUPAC Name

2-methylpropyl 4-[(3,4-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11(2)10-24-18(23)12-3-6-14(7-4-12)21-17(22)13-5-8-15(19)16(20)9-13/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQNXDVFEFZGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 4-(3,4-dichlorobenzamido)benzoate

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